Dual-Target Antiviral Activity: Acriflavine vs. Remdesivir and GC376 in SARS-CoV-2 Models
Acriflavine demonstrates dual-target inhibition of SARS-CoV-2 by blocking both the main protease (Mpro) and papain-like protease (PLpro). In a direct comparison using a fluorogenic enzymatic assay, acriflavine inhibited Mpro with an IC50 of 5.60 ± 0.29 μM. While its close analog, proflavine hemisulfate, was more potent against Mpro (IC50 = 2.07 ± 0.01 μM), acriflavine's unique value lies in its confirmed dual-action against both Mpro and PLpro, a feature not shared by proflavine [1]. In cellular models, both compounds achieved ~90% inhibition of HCoV-OC43 replication at 1 μM. Their anti-SARS-CoV-2 activity in the nanomolar range was superior to the reference inhibitor GC376 and equivalent to the standard-of-care molecule remdesivir [2]. This dual-targeting mechanism reduces the likelihood of viral resistance development compared to single-target agents [3].
| Evidence Dimension | Mpro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.60 ± 0.29 μM |
| Comparator Or Baseline | Proflavine Hemisulfate: 2.07 ± 0.01 μM; Remdesivir/GC376: equivalent/superior in antiviral assays |
| Quantified Difference | Acriflavine is ~2.7-fold less potent against Mpro than proflavine, but uniquely inhibits PLpro. |
| Conditions | Enzymatic assay with fluorogenic substrate for Mpro; SARS-CoV-2 cellular replication assays. |
Why This Matters
Procurement of acriflavine is essential for research aiming to exploit dual-target antiviral mechanisms, which cannot be achieved with the more Mpro-selective proflavine.
- [1] Zhang Y, Li Z, Xu C, et al. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorg Chem. 2022;129:106185. View Source
- [2] Napolitano V, Dabrowska A, Schorpp K, et al. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses. Cell Chem Biol. 2022;29(5):774-784.e8. View Source
- [3] Zhang Y, Li Z, Xu C, et al. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. Bioorg Chem. 2022;129:106185. (Highlighting dual-targeting potential) View Source
